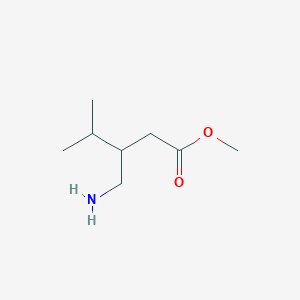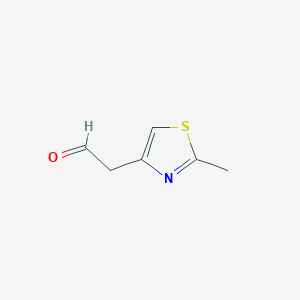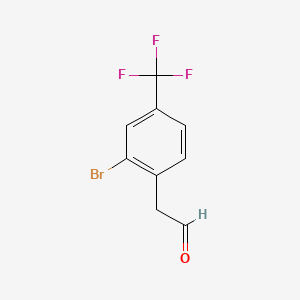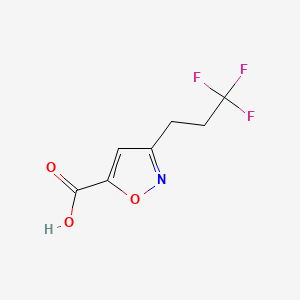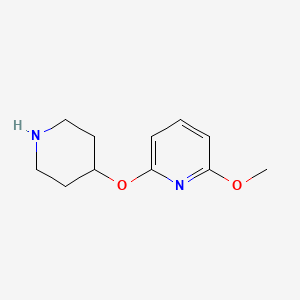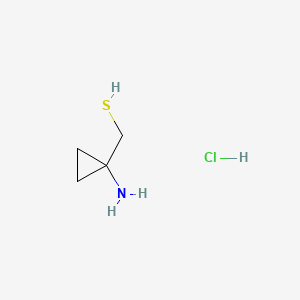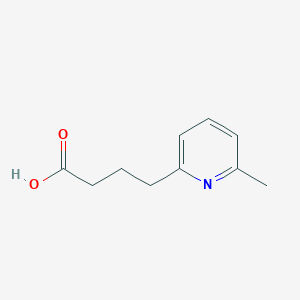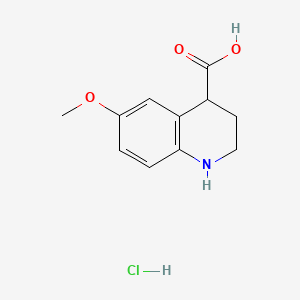
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of a methoxy group at the 6th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyquinoline.
Reduction: The quinoline ring is reduced to a tetrahydroquinoline ring using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.
Hydrochloride Formation: The final step involves converting the free carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroquinoline ring to a fully saturated quinoline ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as an intermediate in the production of dyes and pigments.
Biology:
- Studied for its potential as an antioxidant due to its ability to scavenge free radicals.
- Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Explored for its potential use in the treatment of neurodegenerative diseases.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the production of fine chemicals and specialty chemicals.
- Employed in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-methoxy-1,2,3,4-tetrahydroquinoline-
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10;/h2-3,6,8,12H,4-5H2,1H3,(H,13,14);1H |
InChI Key |
WWVHASLHOAKLNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


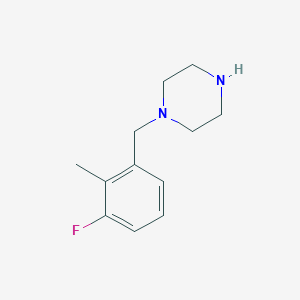
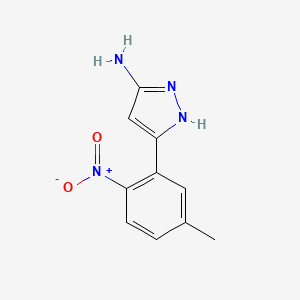
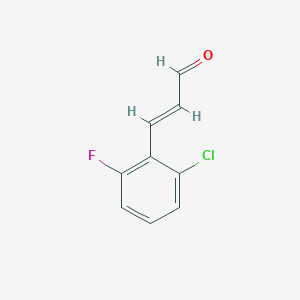
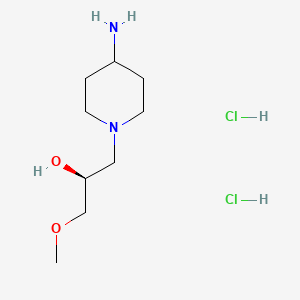
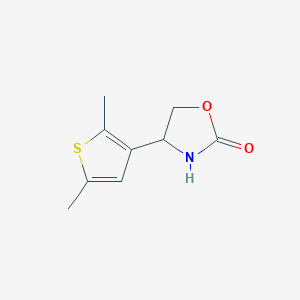
![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
